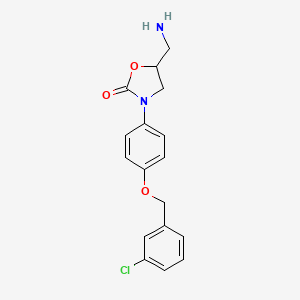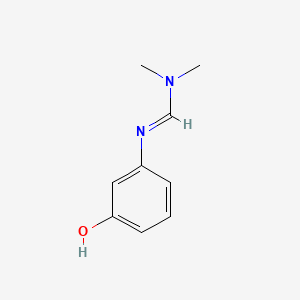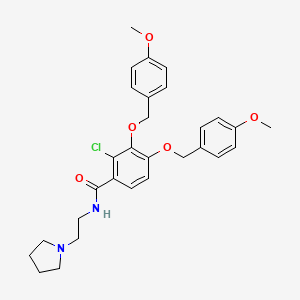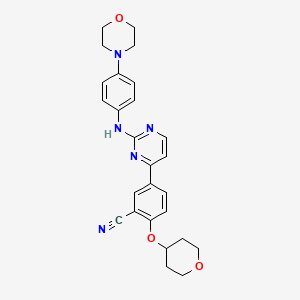
Telratolimod
Descripción general
Descripción
Telratolimod, también conocido como MEDI9197, es un compuesto sintético que funciona como agonista de los receptores tipo Toll 7 y 8 (TLR7/8). Estos receptores juegan un papel crucial en el sistema inmunitario innato al reconocer patrones moleculares asociados a patógenos e iniciar respuestas inmunitarias. This compound ha demostrado un potencial significativo en la inmunoterapia contra el cáncer debido a su capacidad para estimular el sistema inmunitario y mejorar la actividad antitumoral .
Aplicaciones Científicas De Investigación
Telratolimod tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Inmunoterapia contra el cáncer: this compound ha demostrado una actividad antitumoral significativa al estimular el sistema inmunitario para que ataque y destruya las células cancerosas. .
Adyuvante de vacunas: This compound se utiliza como adyuvante en formulaciones de vacunas para mejorar la respuesta inmunitaria a los antígenos.
Investigación de enfermedades infecciosas: This compound se está investigando por su potencial para mejorar las respuestas inmunitarias contra varias enfermedades infecciosas, incluidas las infecciones virales.
Enfermedades inflamatorias: La investigación está en curso para explorar el uso de this compound en el tratamiento de enfermedades inflamatorias mediante la modulación de las respuestas inmunitarias.
Mecanismo De Acción
Telratolimod ejerce sus efectos uniéndose y activando los receptores tipo Toll 7 y 8 (TLR7/8) en las células presentadoras de antígenos (CPA) como las células dendríticas. Esta activación conduce a la producción de citoquinas proinflamatorias, que a su vez estimulan las respuestas inmunitarias de los linfocitos T citotóxicos (CTL) y los linfocitos B. La actividad inmunitaria mejorada da como resultado la destrucción de las células tumorales y una mejor vigilancia inmunitaria .
Compuestos similares:
Imiquimod: Otro agonista de TLR7 utilizado en el tratamiento de ciertos tipos de cáncer de piel e infecciones virales.
Resiquimod: Un agonista de TLR7/8 con propiedades inmunoestimulantes similares.
3M-052: Un agonista de TLR7/8 con potente actividad antitumoral, similar a this compound.
Unicidad de this compound: this compound es único debido a su doble activación de TLR7 y TLR8, lo que da como resultado una respuesta inmunitaria más robusta y completa en comparación con los compuestos que solo se dirigen a uno de estos receptores. Además, this compound ha mostrado resultados prometedores en estudios preclínicos y clínicos, lo que lo convierte en un valioso candidato para su desarrollo futuro en la inmunoterapia contra el cáncer y otras áreas terapéuticas .
Análisis Bioquímico
Biochemical Properties
Telratolimod plays a crucial role in biochemical reactions by interacting with toll-like receptors 7 and 8. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon binding to TLR7 and TLR8, this compound induces the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), interferon-alpha (IFN-α), and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells . This interaction enhances the body’s immune response against pathogens and tumors.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and peripheral blood mononuclear cells, this compound induces the production of pro-inflammatory cytokines, which are crucial for initiating immune responses . Additionally, this compound-loaded adipocytes have been shown to recruit and polarize tumor-associated macrophages towards a tumor-suppressive M1 phenotype, thereby enhancing anti-tumor immunity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to toll-like receptors 7 and 8. This binding triggers a cascade of signaling events that lead to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . This compound’s ability to activate both TLR7 and TLR8 results in a robust immune response, characterized by the secretion of IFN-α, IL-12, and IFN-γ . These cytokines play a pivotal role in enhancing the body’s defense mechanisms against infections and tumors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce sustained immune responses when administered intratumorally, leading to prolonged tumor suppression and enhanced survival in animal models . Rapid distribution into the systemic circulation can result in cytokine release syndromes, highlighting the importance of controlled release formulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a colon cancer mouse model, low doses of this compound combined with other immunotherapeutic agents have been shown to inhibit tumor growth and prolong survival . Higher doses may lead to adverse effects such as cytokine release syndrome, emphasizing the need for careful dosage optimization in therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its hydrophobic long-chain structure, which helps to prolong its release . This property allows for localized immune activation while minimizing systemic exposure. Injectable formulations of this compound have been designed to enhance its retention at the injection site, thereby reducing the risk of systemic cytokine storms and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is primarily within endosomal compartments, where toll-like receptors 7 and 8 are located. This localization is essential for its activity, as it allows this compound to effectively bind to these receptors and initiate immune signaling pathways. The compound’s hydrophobic long-chain structure also aids in its retention within these compartments, enhancing its immunostimulatory effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Telratolimod se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo de imidazoquinolina. La síntesis normalmente implica los siguientes pasos:
Formación del núcleo de imidazoquinolina: Esto se logra mediante una reacción de ciclización que involucra un precursor apropiado.
Funcionalización: La estructura central se funcionaliza entonces con varios sustituyentes para mejorar su actividad y selectividad hacia TLR7/8.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Reacciones por lotes: Se llevan a cabo en grandes reactores con un control preciso de la temperatura, la presión y el tiempo de reacción.
Purificación: El producto bruto se purifica utilizando técnicas como la cristalización, la cromatografía y la recristalización para obtener el producto final con alta pureza
Análisis De Reacciones Químicas
Tipos de reacciones: Telratolimod experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Nucleófilos: Como las aminas o los tioles.
Electrófilos: Como los haluros de alquilo o los cloruros de acilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de imidazoquinolina .
Comparación Con Compuestos Similares
Imiquimod: Another TLR7 agonist used in the treatment of certain skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.
3M-052: A TLR7/8 agonist with potent antitumor activity, similar to Telratolimod.
Uniqueness of this compound: this compound is unique due to its dual activation of TLR7 and TLR8, which results in a more robust and comprehensive immune response compared to compounds that target only one of these receptors. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and other therapeutic areas .
Propiedades
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359993-59-1 | |
| Record name | MEDI-9197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELRATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Q1: How does Telratolimod exert its antitumor effects?
A: this compound functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].
Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in this compound's mechanism of action?
A: Recent research has explored the use of TAAs as delivery vehicles for this compound []. This strategy involves loading this compound into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by this compound, contributes to its antitumor activity [].
Q3: What evidence is there to support this compound's efficacy in preclinical models?
A: In a melanoma model, utilizing TAAs loaded with this compound demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that this compound, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)






![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)


